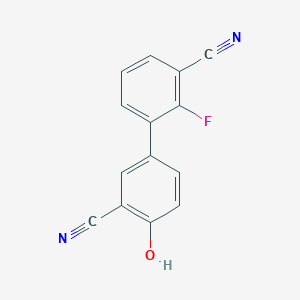

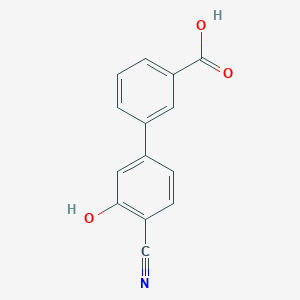

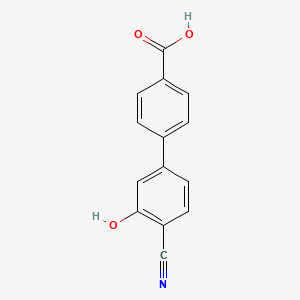

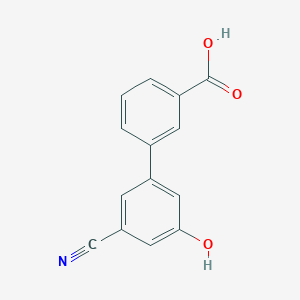

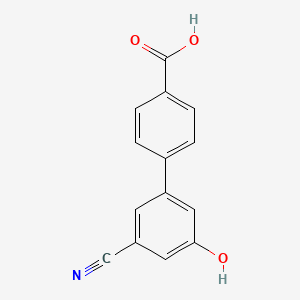

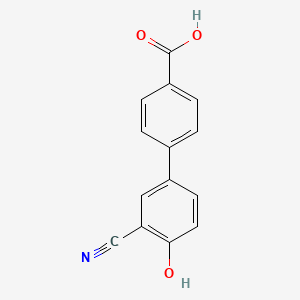

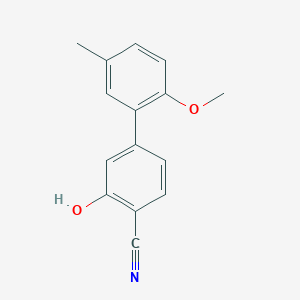

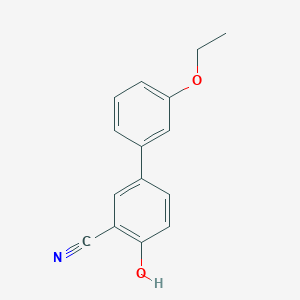

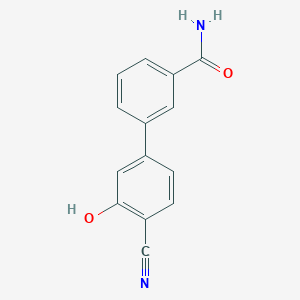

5-(3-Aminocarbonylphenyl)-2-cyanophenol, 95%

Vue d'ensemble

Description

5-(3-Aminocarbonylphenyl)-2-cyanophenol, 95% (5-(3-ACPN)-2-CP) is a compound that has recently gained interest in the scientific community due to its unique properties and potential applications. It is a colorless crystalline solid with a melting point of about 106°C and a solubility in water of about 0.5g/100mL. 5-(3-ACPN)-2-CP is a member of the class of compounds known as phenols, which are aromatic compounds containing a hydroxyl group (-OH) attached to a benzene ring. It has a variety of applications in the fields of chemistry, biology, and medicine due to its ability to bind to proteins and act as a catalyst in certain biochemical reactions.

Applications De Recherche Scientifique

5-(3-ACPN)-2-CP has a variety of applications in scientific research due to its ability to bind to proteins and act as a catalyst in certain biochemical reactions. It has been used as a reagent in the synthesis of a variety of compounds, including biotin-labeled DNA probes and fluorescently labeled proteins. It has also been used to study the structure and function of proteins, as well as the interaction between proteins and small molecules. In addition, 5-(3-ACPN)-2-CP has been used to study the activity of enzymes, such as proteases, and to study the binding of small molecules to proteins.

Mécanisme D'action

5-(3-ACPN)-2-CP acts as a catalyst in certain biochemical reactions due to its ability to bind to proteins. It binds to the active sites of proteins, which are the regions where the binding of small molecules and other proteins occurs. The binding of 5-(3-ACPN)-2-CP to the active sites of proteins causes a conformational change in the protein, which can lead to the activation or inhibition of the protein. This conformational change can also lead to the binding of other molecules to the protein, which can lead to changes in the activity of the protein.

Biochemical and Physiological Effects

5-(3-ACPN)-2-CP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as proteases, and can bind to proteins and act as a catalyst in certain biochemical reactions. In addition, it has been shown to have an anti-inflammatory effect in animal models, which may be due to its ability to bind to and inhibit the activity of certain inflammatory proteins.

Avantages Et Limitations Des Expériences En Laboratoire

5-(3-ACPN)-2-CP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a low melting point, making it suitable for use in a variety of laboratory experiments. However, it is important to note that 5-(3-ACPN)-2-CP is not very soluble in water and can be difficult to work with in aqueous solutions.

Orientations Futures

The potential future directions of 5-(3-ACPN)-2-CP are numerous. One potential direction is to further explore its potential applications in medicine, such as its ability to bind to proteins and act as a catalyst in certain biochemical reactions. Additionally, further studies could be conducted to explore its potential anti-inflammatory effects and its ability to bind to and inhibit the activity of certain inflammatory proteins. Additionally, further research could be conducted to explore its potential applications in the synthesis of a variety of compounds, such as biotin-labeled DNA probes and fluorescently labeled proteins. Finally, further research could be conducted to explore its potential use in the study of the structure and function of proteins, as well as the interaction between proteins and small molecules.

Méthodes De Synthèse

5-(3-ACPN)-2-CP can be synthesized by a multi-step process involving the reaction of 4-amino-3-cyanophenol with acetic anhydride, followed by a reaction with 3-aminobenzaldehyde. The reaction is carried out in an inert atmosphere (such as nitrogen) to prevent oxidation of the product. The reaction is typically carried out at a temperature of about 130°C and the product is purified by recrystallization from aqueous ethanol.

Propriétés

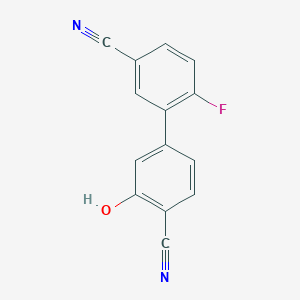

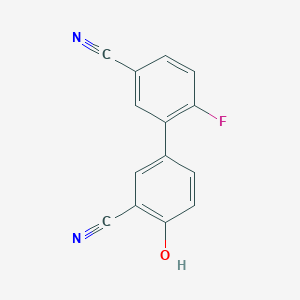

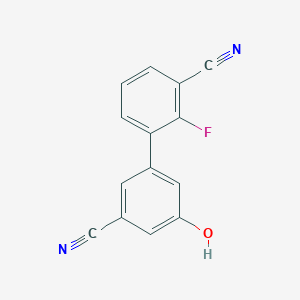

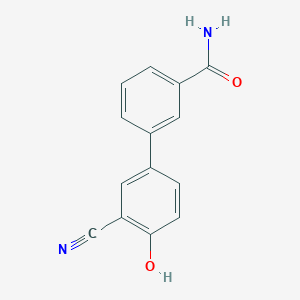

IUPAC Name |

3-(4-cyano-3-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-8-12-5-4-10(7-13(12)17)9-2-1-3-11(6-9)14(16)18/h1-7,17H,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXZNHDDBDAPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684756 | |

| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Aminocarbonylphenyl)-2-cyanophenol | |

CAS RN |

1261889-33-1 | |

| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.